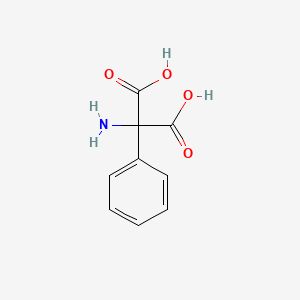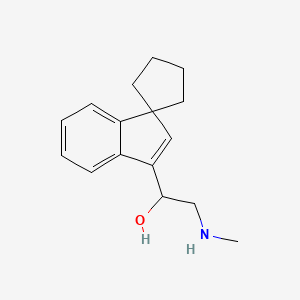![molecular formula C18H17N3OS B1208066 6,7-dihydro-2-[4-(methylsulfinyl)phenyl]-3-(4-pyridinyl)-5h-pyrrolo[1,2-a]imidazole CAS No. 122454-69-7](/img/structure/B1208066.png)
6,7-dihydro-2-[4-(methylsulfinyl)phenyl]-3-(4-pyridinyl)-5h-pyrrolo[1,2-a]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SKF-105809 is a small molecule drug initially developed by GSK Plc. It functions as a dual inhibitor of lipoxygenase and cyclooxygenase-mediated arachidonic acid metabolism. This compound has demonstrated anti-inflammatory activity in rodent models of inflammation .
Preparation Methods
The synthetic routes and reaction conditions for SKF-105809 are not widely documented in public sources. it is known that the compound is a small molecule with the molecular formula C18H17N3OS
Chemical Reactions Analysis
SKF-105809 undergoes various chemical reactions, primarily involving its functional groups. As a dual inhibitor, it interacts with enzymes involved in the metabolism of arachidonic acid. The compound can undergo oxidation and reduction reactions, as well as substitution reactions involving its heterocyclic core. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the formation of the desired products .
Scientific Research Applications
SKF-105809 has been extensively studied for its anti-inflammatory properties. It has shown efficacy in reducing the production of inflammatory cytokines such as interleukin-1 and tumor necrosis factor in human monocytes . The compound has been tested in murine models of endotoxin shock, where it significantly reduced serum tumor necrosis factor levels and protected animals from lethal effects .
Mechanism of Action
SKF-105809 exerts its effects by inhibiting the enzymes lipoxygenase and cyclooxygenase, which are involved in the metabolism of arachidonic acid. This inhibition reduces the production of inflammatory mediators such as prostaglandins and leukotrienes . The compound’s active metabolite, SKF-105561, also inhibits the production of inflammatory cytokines in human monocytes . The molecular targets and pathways involved include the arachidonic acid pathway and the downstream signaling events that lead to inflammation .
Comparison with Similar Compounds
SKF-105809 is unique in its dual inhibition of both lipoxygenase and cyclooxygenase enzymes. Similar compounds include other inhibitors of these enzymes, such as zileuton (a lipoxygenase inhibitor) and nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin (cyclooxygenase inhibitors). SKF-105809’s dual inhibitory action provides a broader anti-inflammatory effect compared to single-target inhibitors .
Properties
CAS No. |
122454-69-7 |
|---|---|
Molecular Formula |
C18H17N3OS |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(4-methylsulfinylphenyl)-3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C18H17N3OS/c1-23(22)15-6-4-13(5-7-15)17-18(14-8-10-19-11-9-14)21-12-2-3-16(21)20-17/h4-11H,2-3,12H2,1H3 |
InChI Key |
KSEJZTWORQXILM-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC=C(C=C1)C2=C(N3CCCC3=N2)C4=CC=NC=C4 |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C2=C(N3CCCC3=N2)C4=CC=NC=C4 |
Synonyms |
6,7-dihydro-2-(4-(methylsulfinyl)phenyl)-3-(4-pyridyl)-5(1H)-pyrrolo(1,2-a)imidazole SK and F 105809 SKF-105809 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

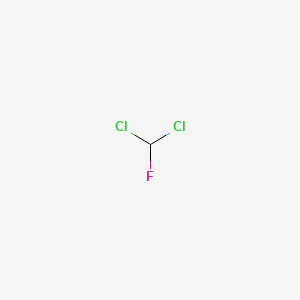
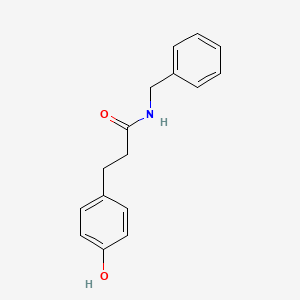
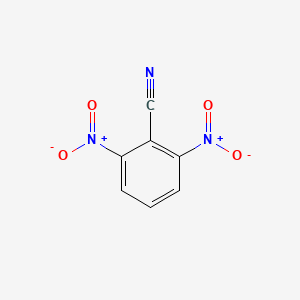
![9-Ethyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione](/img/structure/B1207991.png)
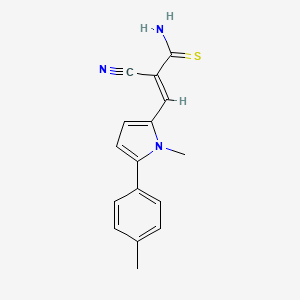
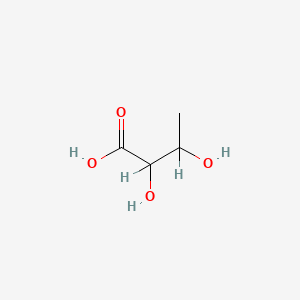
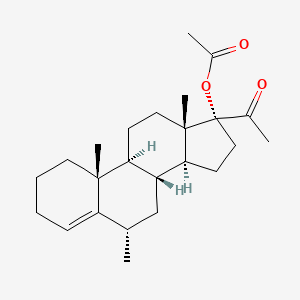
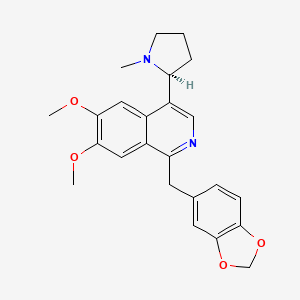

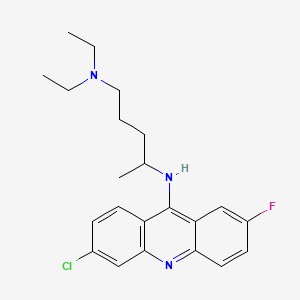
![2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1208001.png)
